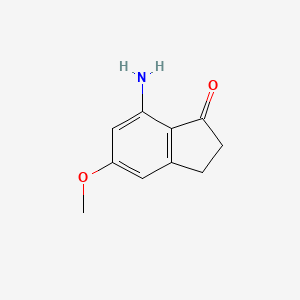
7-Amino-5-methoxy-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-5-methoxy-2,3-dihydroinden-1-one is an organic compound with the molecular formula C10H11NO2 It is a derivative of indanone, featuring an amino group at the 7th position and a methoxy group at the 5th position on the indanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-methoxy-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method starts with the preparation of 5-methoxy-2,3-dihydroinden-1-one, which is then subjected to nitration to introduce a nitro group at the 7th position. The nitro compound is subsequently reduced to yield the desired amino derivative.
Nitration: The 5-methoxy-2,3-dihydroinden-1-one is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group.
Reduction: The nitro group is reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as iron powder in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
7-Amino-5-methoxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or chemical reductants like sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of fully saturated indanone derivatives.
Substitution: Formation of N-substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
7-Amino-5-methoxy-2,3-dihydroinden-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 7-Amino-5-methoxy-2,3-dihydroinden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and methoxy groups play crucial roles in binding interactions and the overall pharmacophore of the compound.
Comparación Con Compuestos Similares
Similar Compounds
7-Amino-2,3-dihydroinden-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2,3-dihydroinden-1-one: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
The presence of both amino and methoxy groups in 7-Amino-5-methoxy-2,3-dihydroinden-1-one imparts unique chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
7-amino-5-methoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO2/c1-13-7-4-6-2-3-9(12)10(6)8(11)5-7/h4-5H,2-3,11H2,1H3 |
Clave InChI |
XRZOVIJQZHSSBS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=O)CC2)C(=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


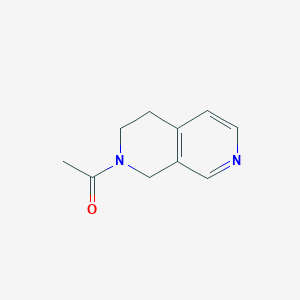
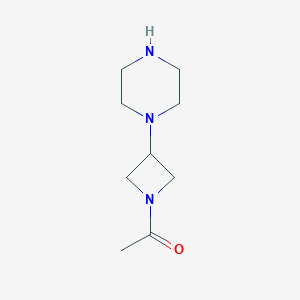
![[2-(4-Methoxyphenyl)ethyl]boronic acid](/img/structure/B15070966.png)

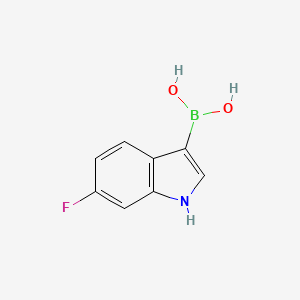
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)
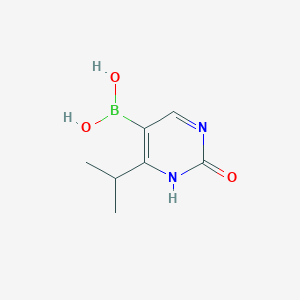
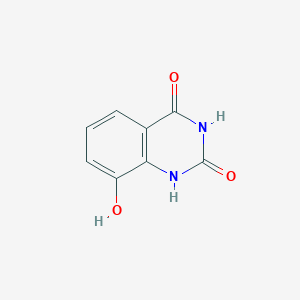
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B15071014.png)

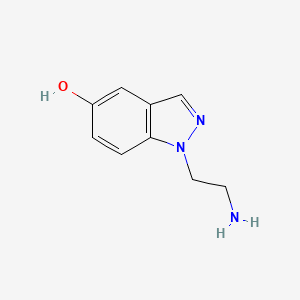
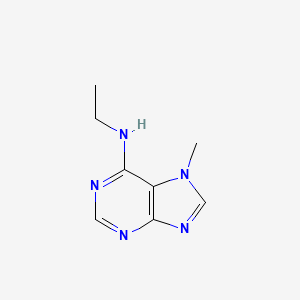
![3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene](/img/structure/B15071044.png)

